molecular formula C7H2Cl3NO3 B6276003 2,4,6-trichloro-3-nitrobenzaldehyde CAS No. 2763755-65-1

2,4,6-trichloro-3-nitrobenzaldehyde

Cat. No.: B6276003
CAS No.: 2763755-65-1
M. Wt: 254.5
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Description

2,4,6-Trichloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H2Cl3NO3 It is a derivative of benzaldehyde, characterized by the presence of three chlorine atoms and one nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trichloro-3-nitrobenzaldehyde typically involves the nitration of 2,4,6-trichlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C7H2Cl3CHO} + \text{HNO3} \rightarrow \text{C7H2Cl3NO2CHO} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be selectively reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 2,4,6-Trichloro-3-nitrobenzoic acid.

    Reduction: 2,4,6-Trichloro-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trichloro-3-nitrobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain pathways.

Comparison with Similar Compounds

  • 2,4,6-Trichlorobenzaldehyde
  • 3-Nitrobenzaldehyde
  • 2,4,6-Trichloro-3-aminobenzaldehyde

Comparison: 2,4,6-Trichloro-3-nitrobenzaldehyde is unique due to the presence of both nitro and multiple chlorine substituents, which impart distinct chemical and biological properties. Compared to 2,4,6-trichlorobenzaldehyde, the nitro group enhances its reactivity and potential applications in medicinal chemistry. In contrast to 3-nitrobenzaldehyde, the additional chlorine atoms increase its electron-withdrawing effects, influencing its chemical behavior and interactions.

Properties

CAS No.

2763755-65-1

Molecular Formula

C7H2Cl3NO3

Molecular Weight

254.5

Purity

95

Origin of Product

United States

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